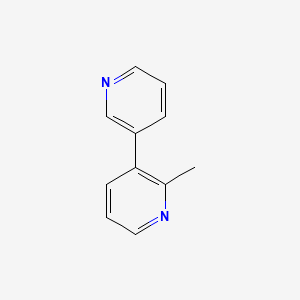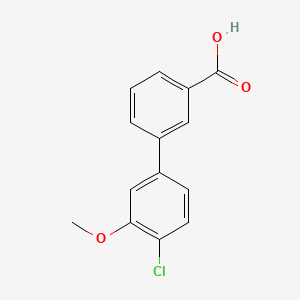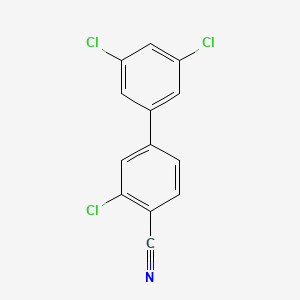
(3-フルオロ-4-ニトロフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both a fluorine atom and a nitro group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
科学的研究の応用
(3-Fluoro-4-nitrophenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules via cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: In the production of advanced materials and polymers with specific electronic properties.
作用機序
Target of Action
The primary target of (3-Fluoro-4-nitrophenyl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . The compound interacts with these catalysts to facilitate the formation of new carbon-carbon bonds .
Mode of Action
(3-Fluoro-4-nitrophenyl)boronic acid participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst donates electrons to form a new metal-carbon bond . In the transmetalation step, the organoboron compound, such as (3-Fluoro-4-nitrophenyl)boronic acid, transfers its organic group from boron to the metal .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by (3-Fluoro-4-nitrophenyl)boronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura (sm) cross-coupling reaction suggest that it may have favorable bioavailability .
Result of Action
The action of (3-Fluoro-4-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of (3-Fluoro-4-nitrophenyl)boronic acid is influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can affect its stability and reactivity. Additionally, the Suzuki–Miyaura (SM) cross-coupling reaction conditions, such as the presence of a transition metal catalyst and the pH of the reaction medium, can also influence the compound’s action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-4-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production of (3-Fluoro-4-nitrophenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to optimize reaction conditions.
化学反応の分析
Types of Reactions: (3-Fluoro-4-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-4-nitrophenol.
Reduction: 3-Fluoro-4-aminophenylboronic acid.
類似化合物との比較
- 4-Fluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3-Fluoro-4-nitrophenyl)boronic acid is unique due to the presence of both a fluorine and a nitro group on the phenyl ring. This combination of substituents can significantly alter the electronic properties of the compound compared to its analogs, making it more suitable for specific applications in cross-coupling reactions and other synthetic processes. For example, the presence of the nitro group can enhance the electrophilicity of the phenyl ring, while the fluorine atom can provide additional stability and influence the compound’s reactivity.
特性
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)



![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)




![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/new.no-structure.jpg)
